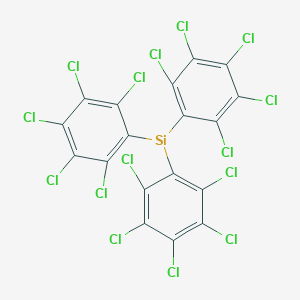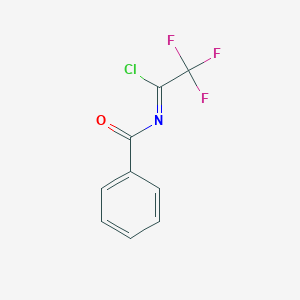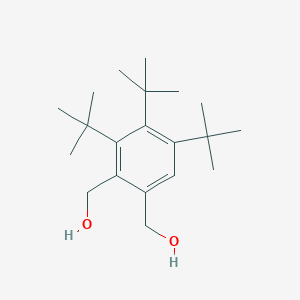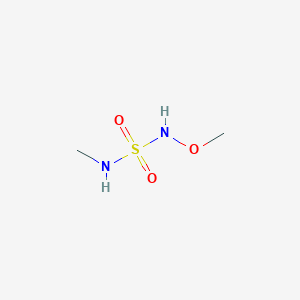![molecular formula C14H26O2Si B14315759 Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- CAS No. 112897-11-7](/img/structure/B14315759.png)
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a silane group bonded to a butoxy group, which in turn is attached to a furan ring. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- typically involves the reaction of a furan derivative with a silane precursor. One common method involves the use of a Grignard reagent derived from 4-(2-furanyl)butyl bromide, which reacts with a silane compound such as tert-butyl(dimethyl)silane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The silane group can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (4-bromo-2-furanyl)oxydimethyl-: Contains a bromine atom in place of the butoxy group.
Silane, (4,5-dihydro-2-furanyl)oxydimethyl-: Features a dihydrofuran ring instead of a furan ring.
Uniqueness
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is unique due to the presence of the butoxy group attached to the furan ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
| 112897-11-7 | |
Formule moléculaire |
C14H26O2Si |
Poids moléculaire |
254.44 g/mol |
Nom IUPAC |
tert-butyl-[4-(furan-2-yl)butoxy]-dimethylsilane |
InChI |
InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-12-7-6-9-13-10-8-11-15-13/h8,10-11H,6-7,9,12H2,1-5H3 |
Clé InChI |
PDMIQBJEAJZEJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)




